

Discovery and history of indole-2-carboxylic acids

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Nitroindole-2-carboxylic acid

Cat. No.: B095508

[Get Quote](#)

An In-depth Technical Guide to the Discovery and History of Indole-2-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-2-carboxylic acid and its derivatives constitute a cornerstone of heterocyclic chemistry, possessing a privileged scaffold that is central to numerous applications in pharmacology and materials science. This technical guide provides a comprehensive exploration of the discovery and historical evolution of this important class of molecules. We trace the journey from the initial, foundational synthetic routes, such as the Reissert and Fischer syntheses, to the advent of modern, more sophisticated methodologies. The narrative emphasizes the causality behind experimental choices and the self-validating nature of established protocols. Key applications in drug discovery are detailed, highlighting the scaffold's role in the development of antiviral, anticancer, and neuroprotective agents. This guide is structured to provide field-proven insights, supported by detailed experimental workflows, data summaries, and mechanistic diagrams to offer a robust resource for professionals in the field.

The Genesis: From Indigo to Indole-2-Carboxylic Acid

The history of indole-2-carboxylic acids is inextricably linked to the discovery of the parent indole ring. In the 19th century, the intense study of the dye indigo led Adolf von Baeyer to its

chemical degradation, culminating in the isolation and characterization of indole in 1866. This discovery unlocked a new frontier in heterocyclic chemistry. However, it was the ability to controllably introduce functional groups onto this nucleus that transformed indole from a chemical curiosity into a versatile synthetic platform. The installation of a carboxylic acid group at the 2-position proved to be a critical step, providing a synthetic handle for further elaboration and a key pharmacophoric element for biological interactions.

The Reissert Synthesis: A Foundational Pillar

One of the earliest and most enduring methods for the direct synthesis of the indole-2-carboxylic acid core is the Reissert indole synthesis, first reported by Arnold Reissert in 1897. [1] This reaction provided a logical and robust pathway from simple, readily available starting materials.

The classical Reissert synthesis begins with the condensation of an o-nitrotoluene with diethyl oxalate.[1] This Claisen condensation, typically promoted by a strong base like sodium ethoxide, forms an ethyl o-nitrophenylpyruvate intermediate. The genius of the method lies in the subsequent step: a reductive cyclization.[1][2][3] The nitro group is reduced to an amine (e.g., using zinc in acetic acid or ferrous sulfate), which then spontaneously undergoes intramolecular condensation with the adjacent ketone to form the indole ring.[1][2] The final product after this sequence is the stable indole-2-carboxylic acid.[2][3]

Experimental Protocol: The Reissert Indole Synthesis

- Condensation: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add o-nitrotoluene followed by the dropwise addition of diethyl oxalate while maintaining a controlled temperature. The reaction is stirred until the formation of the ethyl o-nitrophenylpyruvate is complete.
- Isolation of Intermediate: The reaction mixture is poured onto ice, and the intermediate is precipitated by acidification with a dilute acid (e.g., acetic acid or sulfuric acid). The resulting solid is filtered and dried.
- Reductive Cyclization: The ethyl o-nitrophenylpyruvate is suspended in a solvent such as acetic acid or ethanol. A reducing agent, classically zinc dust or iron powder, is added

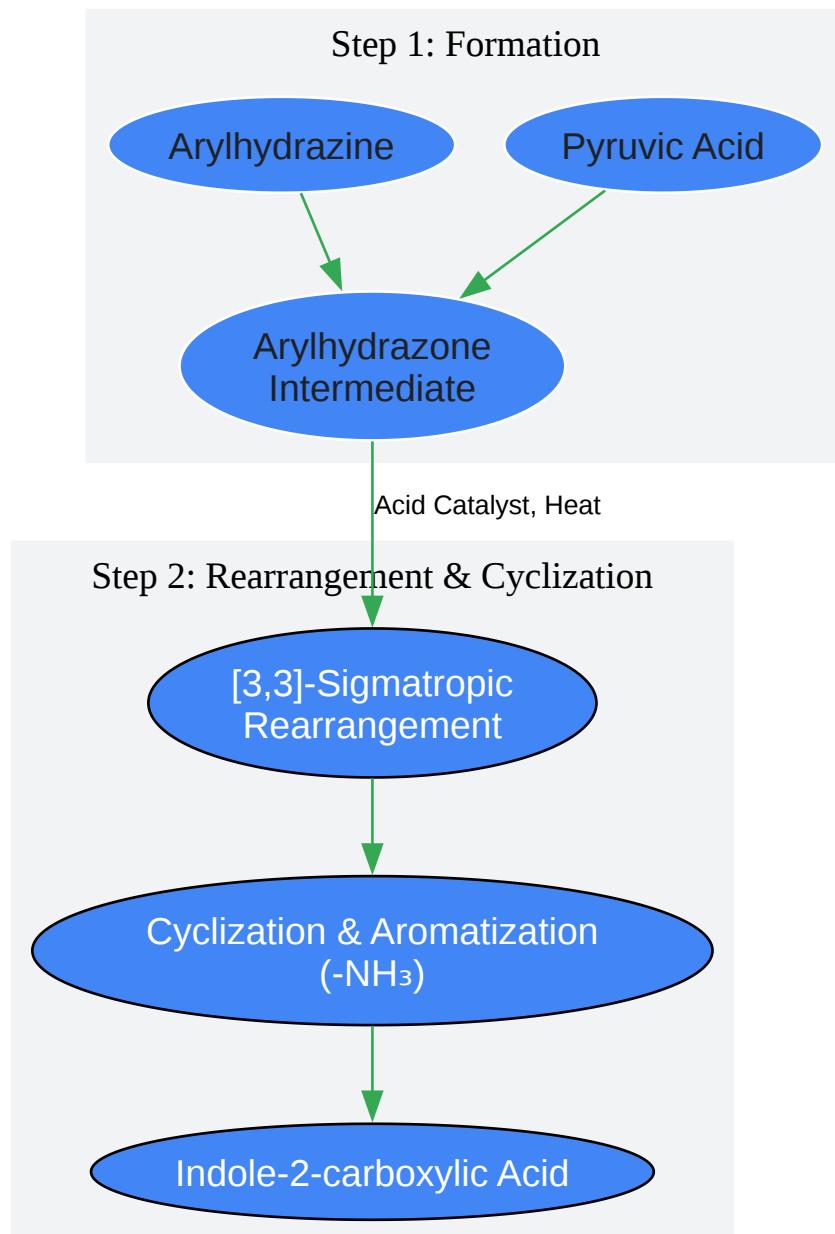
portion-wise.[1][2] The reaction is heated to facilitate both the reduction of the nitro group and the subsequent cyclization.

- Hydrolysis and Isolation: The reaction mixture is filtered to remove the metal salts. The resulting solution contains the indole-2-carboxylic acid, which can be isolated by concentration and purification, often through recrystallization. If the ester is formed, a final hydrolysis step is required.

The causality behind this protocol is clear: it leverages the electron-withdrawing nature of the ortho-nitro group to activate the methyl protons for the initial condensation, and then ingeniously uses that same nitro group as a precursor for the amine needed for the ring-closing reaction.

[Click to download full resolution via product page](#)

Caption: Workflow of the Reissert Indole Synthesis.


The Evolution of Synthetic Strategy

While the Reissert synthesis was a landmark achievement, the drive for milder conditions, greater substrate scope, and different substitution patterns led to the development of alternative and complementary synthetic routes.

The Fischer Indole Synthesis: A Versatile Alternative

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is arguably the most famous and widely used method for preparing indoles.[4][5] While not a direct route in all cases, it can be readily adapted for the synthesis of indole-2-carboxylic acids.[6] The reaction involves the acid-catalyzed thermal rearrangement of an arylhydrazone, which is itself formed from an arylhydrazine and a suitable aldehyde or ketone.[4][7]

To produce an indole-2-carboxylic acid, one simply chooses pyruvic acid or one of its esters as the carbonyl partner.^{[6][7]} The resulting phenylhydrazone of pyruvic acid, when heated in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride), undergoes a^{[8][8]}-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to furnish the indole-2-carboxylic acid product.^{[4][9]}

[Click to download full resolution via product page](#)

Caption: Mechanistic overview of the Fischer Indole Synthesis for Indole-2-carboxylic Acids.

Modern Methodologies: Precision and Efficiency

The late 20th and early 21st centuries saw the rise of transition-metal-catalyzed reactions, which revolutionized indole synthesis. These methods offer unparalleled efficiency, mild reaction conditions, and exceptional tolerance for a wide array of functional groups. Palladium-catalyzed strategies, in particular, have become powerful tools for constructing the indole-2-carboxylic acid scaffold. For example, intramolecular cyclizations of appropriately substituted anilines provide a direct and elegant route. Microwave-assisted synthesis in ionic liquids has also been developed as a green and efficient alternative for producing indole-2-carboxylic acid esters.[\[10\]](#)

A Privileged Scaffold in Drug Discovery

The indole-2-carboxylic acid moiety is a recurring motif in biologically active molecules and is considered a "privileged scaffold." Its rigid structure, combined with the hydrogen-bond donating N-H group and the hydrogen-bond accepting/metal-chelating carboxylic acid, allows for potent and specific interactions with a variety of biological targets.

Antiviral Applications: HIV and HCV

A significant breakthrough in the application of this scaffold was the discovery of indole-2-carboxylic acid derivatives as potent inhibitors of viral enzymes. In the context of HIV, these compounds have been developed as HIV-1 integrase strand transfer inhibitors (INSTIs).[\[8\]](#)[\[11\]](#) The mechanism involves the indole core and the C2 carboxyl group chelating the two essential Mg²⁺ ions within the enzyme's active site, thereby preventing the integration of viral DNA into the host genome.[\[8\]](#)[\[11\]](#)[\[12\]](#)

Similarly, derivatives have been identified as non-nucleoside inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, a key enzyme in viral replication.

Anticancer and Other Therapeutic Roles

The versatility of the indole-2-carboxylic acid core extends to numerous other therapeutic areas.[\[13\]](#) Its derivatives have been investigated for a wide range of biological activities.

Table 1: Therapeutic Applications of Indole-2-Carboxylic Acid Derivatives

Therapeutic Area	Biological Target/Mechanism	Example Application	References
Antiviral (HIV)	HIV-1 Integrase Strand Transfer Inhibition (metal chelation)	Development of novel INSTIs	[8][11][12][14][15]
Anticancer	Apoptosis Induction, Tubulin Polymerization Inhibition	Potent inducers of apoptosis in cancer cell lines	[16][17][18]
Neuroprotection	NMDA Receptor Antagonism (at the glycine site)	Treatment of CNS disorders, neurotoxic damage	[18][19]
Anti-inflammatory	COX-2 Enzyme Inhibition	Development of selective anti-inflammatory drugs	[18]
Tuberculosis	Inhibition of Mycobacterium tuberculosis growth	Novel anti-TB agents	[20]

Conclusion and Future Outlook

The journey of indole-2-carboxylic acid, from its conceptual origins in the study of natural dyes to its current status as a pillar of medicinal chemistry, is a testament to the power of synthetic innovation. The early, robust methods of Reissert and Fischer provided the foundational access to this scaffold, enabling initial biological exploration. The subsequent development of modern, high-precision synthetic tools has dramatically expanded the accessible chemical space, allowing for the fine-tuning of derivatives for specific biological targets.

Today, the indole-2-carboxylic acid scaffold remains a focal point of research. Its proven track record in targeting challenging enzymes like viral integrases and polymerases ensures its continued relevance in the fight against infectious diseases. Furthermore, its demonstrated potential in oncology, neuropharmacology, and anti-inflammatory research suggests that many

more therapeutic applications are yet to be discovered. The ongoing exploration of this "privileged scaffold" will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.

References

- Wang, Y.-C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. *Molecules*, 28(24), 8020. [\[Link\]](#)
- Wikipedia. (n.d.). Reissert indole synthesis. [\[Link\]](#)
- Wang, Y.-C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. *PubMed*, 28(24), 8020. [\[Link\]](#)
- Zhu, L., et al. (2004). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. *Bioorganic & Medicinal Chemistry*, 12(13), 3649-55. [\[Link\]](#)
- Raju, G., et al. (2015). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. *International Journal of Pharmaceutical Chemistry*, 5, 201-206. [\[Link\]](#)
- Gribble, G. (2016). Reissert-Indole-Synthesis.pdf.
- Gribble, G. (n.d.). (PDF) Reissert Indole Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Indole-2-carboxylic Acid: A Comprehensive Overview. [\[Link\]](#)
- Zhang, Q., et al. (2019). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. *Molecules*, 24(18), 3247. [\[Link\]](#)
- Organic Synthesis. (n.d.). Reissert Indole Synthesis. [\[Link\]](#)
- Wang, Y.-C., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. *RSC Advances*, 14, 8320-8328. [\[Link\]](#)
- Wang, Y.-C., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. *RSC Publishing*. [\[Link\]](#)
- Ali, I., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). *Molecules*, 29(12), 2770. [\[Link\]](#)
- Kamal, A., & Reddy, K. S. (2010). Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid.
- Wikipedia. (n.d.). Indole. [\[Link\]](#)
- The Good Scents Company. (n.d.). indole-2-carboxylic acid. [\[Link\]](#)
- Wang, Y.-C., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. *RSC Publishing*. [\[Link\]](#)

- Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.
- Khan, I., et al. (2023). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 14(3), 263-272. [\[Link\]](#)
- Wang, Z., & Cheng, Z. (2007).
- Google Patents. (n.d.).
- Wikipedia. (n.d.). Fischer indole synthesis. [\[Link\]](#)
- Alsayed, S. S. R., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of *Mycobacterium tuberculosis* and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(6), 961-969. [\[Link\]](#)
- Al-Hiari, Y. M., et al. (2018).
- Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54050-54081. [\[Link\]](#)
- YouTube. (2018). Methods of indole synthesis Part I, Reissert, Batcho-Leimgruber, Madelung indole synthesis. [\[Link\]](#)
- The Journal of Organic Chemistry. (1978). Synthesis of indole-2-carboxylic esters. [\[Link\]](#)
- Journal of the American Chemical Society. (1949). Derivatives of Indole-2-carboxylic Acid. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. Indole - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]
- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
- 14. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing)
DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 16. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. indole-2-carboxylic acid, 1477-50-5 [thegoodsentscompany.com]
- 19. WO1993021153A1 - Indole-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 20. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of *Mycobacterium tuberculosis* and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Discovery and history of indole-2-carboxylic acids]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b095508#discovery-and-history-of-indole-2-carboxylic-acids>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com